1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[310]hexane is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and subsequent cyclization to form the desired bicyclic structure . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane include other pyrazole derivatives such as 4-bromo-1H-pyrazole and 1-methyl-4-bromopyrazole . Compared to these, the bicyclic structure of this compound provides additional stability and unique reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .
Biological Activity
The compound 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane , also known by its CAS number 301326-27-2, is a heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological activity, particularly in the context of anticancer properties and other therapeutic applications.
The molecular formula of the compound is C10H11BrN4O, with a molecular weight of 283.12 g/mol. The predicted boiling point is approximately 444.7 °C, and it has a density of 1.61 g/cm³ .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework, including derivatives similar to the compound . For instance, a study evaluated various derivatives for their antiproliferative effects on several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The results indicated that compounds exhibited IC50 values ranging from 4.2 to 24.1 μM , demonstrating significant cytotoxicity .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15.0 |
Compound B | CT26 | 13.5 |
Compound C | K562 | 8.0 |
Compound D | Jurkat | 12.0 |
The studies revealed that treatment with these compounds led to cell cycle arrest and apoptosis in HeLa and CT26 cells, with a notable accumulation of cells in the SubG1 phase, indicative of apoptotic processes .
The mechanisms underlying the biological activity of this class of compounds may involve modulation of key signaling pathways associated with cancer progression, such as the p53 signaling pathway and STAT3/JAK2 signaling . The interaction with these pathways suggests that such compounds could potentially inhibit tumor growth and metastasis.
Case Studies
A significant case study involved the evaluation of a related compound's effect on tumor growth in vivo using Balb/C mice models bearing CT26 tumors. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups, underscoring their potential as therapeutic agents against specific cancers .
Properties
Molecular Formula |
C10H14BrN3O |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14BrN3O/c1-9-5-13(2)6-10(9,15-9)8-7(11)4-12-14(8)3/h4H,5-6H2,1-3H3 |
InChI Key |
ZRBNTPPDRJTNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(O2)C3=C(C=NN3C)Br)C |
Origin of Product |
United States |
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